4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purino[7,8-a]imidazole derivatives. This compound is characterized by its unique structure, which includes a purine fused with an imidazole ring, along with phenyl and phenoxyphenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. The initial step often includes the formation of the purine core, followed by the introduction of the imidazole ring. The phenyl and phenoxyphenyl groups are then attached through various substitution reactions. Common reagents used in these steps include phenylhydrazine, formaldehyde, and glyoxal, among others .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include solvents like ethanol or dichloromethane and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurine
- 6-(4-Phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole
- 4-Methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Uniqueness
4-Methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both phenyl and phenoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
922635-35-6 |
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Molecular Formula |
C26H19N5O3 |
Molecular Weight |
449.47 |
IUPAC Name |
4-methyl-6-(4-phenoxyphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H19N5O3/c1-29-23-22(24(32)28-26(29)33)30-16-21(17-8-4-2-5-9-17)31(25(30)27-23)18-12-14-20(15-13-18)34-19-10-6-3-7-11-19/h2-16H,1H3,(H,28,32,33) |
InChI Key |
RQERCQGAZGVGAR-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
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